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Introduction
Mivavotinib (formerly TAK-659) is a potent, orally available, dual inhibitor of Spleen Tyrosine

Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Activating mutations in FLT3 are

prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1]

Mivavotinib has demonstrated the ability to inhibit proliferation and induce cell death in AML

cell lines and primary patient blasts.[1][3] These application notes provide a summary of the

preclinical data and detailed protocols for evaluating the pro-apoptotic effects of mivavotinib in

AML cell lines.

Mechanism of Action
Mivavotinib competitively binds to the ATP-binding site of both SYK and FLT3, inhibiting their

kinase activity.[4] In AML, particularly in cases with FLT3 internal tandem duplication (FLT3-

ITD) mutations, the FLT3 signaling pathway is constitutively active, promoting cell proliferation

and survival.[5] Furthermore, SYK has been shown to be a critical regulator of FLT3, capable of

transactivating it through direct physical interaction.[6][7] By inhibiting both kinases,

mivavotinib effectively shuts down these pro-survival signals, leading to the induction of

apoptosis. A key indicator of this process is the increased expression of cleaved caspase-3, a

central executioner of apoptosis.[1]
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Data Presentation
Mivavotinib Inhibitory Activity

Target IC50 (nM) Cell Line/System Reference

SYK (enzyme) 4.3 Purified enzyme [1]

FLT3 (enzyme) 4.6 Purified enzyme [1]

FLT3-ITD ~80
MOLM-14 cells in

human plasma
[4]

Mivavotinib Anti-proliferative and Pro-apoptotic Activity
in AML Models

Cell
Line/Model

FLT3 Status
Mivavotinib
Effect

Quantitative
Data

Reference

MV-4-11

(xenograft)
FLT3-ITD

Anti-tumor

activity

96% Tumor

Growth Inhibition

(TGI) at 60

mg/kg/day

[1]

KG-1 (xenograft) FLT3-WT
Anti-tumor

activity

66% TGI at 60

mg/kg/day
[1]

Primary AML

blasts
Various

Inhibition of

proliferation and

increased cell

death

Antiproliferative

effects

significantly

higher in FLT3

mutated patients

[3]

MV-4-11 &

MOLM-13
FLT3-ITD

Induction of

apoptosis

Increased

cleaved

caspase-3

expression

[1]

Note: Specific quantitative data on the percentage of apoptotic cells in AML cell lines following

mivavotinib treatment is not readily available in the cited literature. The increase in cleaved

caspase-3 is a qualitative indicator of apoptosis.
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Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of mivavotinib
on the proliferation of AML cell lines.

Materials:

AML cell lines (e.g., MV4-11, MOLM-13, KG-1)

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

Mivavotinib (TAK-659)

96-well plates

MTS or MTT reagent

Plate reader

Procedure:

Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete

medium.

Prepare serial dilutions of mivavotinib in culture medium.

Add 100 µL of the mivavotinib dilutions to the respective wells to achieve the final desired

concentrations. Include a vehicle control (DMSO).

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

Add 20 µL of MTS or MTT reagent to each well.

Incubate for 2-4 hours at 37°C.

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b569308?utm_src=pdf-body
https://www.benchchem.com/product/b569308?utm_src=pdf-body
https://www.benchchem.com/product/b569308?utm_src=pdf-body
https://www.benchchem.com/product/b569308?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide
Staining)
This protocol is for the quantitative analysis of apoptosis in AML cells treated with mivavotinib
using flow cytometry.

Materials:

AML cell lines

Mivavotinib

6-well plates

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Seed AML cells in 6-well plates at a density of 2 x 10^5 cells/well.

Treat the cells with various concentrations of mivavotinib and a vehicle control for 24-48

hours.

Harvest the cells by centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cell pellet in 1X Binding Buffer.

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's

instructions.
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Incubate for 15 minutes at room temperature in the dark.

Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early

apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin

V-/PI+) cells.

Western Blot for Apoptosis Markers
This protocol is to detect the expression of key apoptosis-related proteins, such as cleaved

caspase-3 and cleaved PARP.

Materials:

AML cell lines

Mivavotinib

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer membranes (e.g., PVDF)

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat AML cells with mivavotinib as described for the apoptosis assay.

Lyse the cells and quantify the protein concentration.
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Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system. β-

actin is used as a loading control.

Visualizations
Signaling Pathway of Mivavotinib-Induced Apoptosis in
AML
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Caption: Mivavotinib inhibits SYK and FLT3, blocking downstream pro-survival pathways and

inducing apoptosis.

Experimental Workflow for Assessing Mivavotinib-
Induced Apoptosis
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Caption: Workflow for evaluating mivavotinib's pro-apoptotic effects in AML cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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